molecular formula C3H4ClN3O2S B1426140 5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride CAS No. 281221-69-0

5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B1426140
CAS No.: 281221-69-0
M. Wt: 181.6 g/mol
InChI Key: FSMYUNQRBGRKCI-UHFFFAOYSA-N
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Description

5-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS: 281221-69-0) is a heterocyclic sulfonyl chloride derivative with a molecular formula of C₄H₅ClN₃O₂S and a molecular weight of 181.59 g/mol . It is commercially available as a white crystalline solid with a purity of 95% . This compound is widely utilized as a versatile building block in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized triazole derivatives. Its reactivity stems from the electrophilic sulfonyl chloride group (-SO₂Cl), which facilitates nucleophilic substitution reactions with amines, alcohols, or thiols .

Properties

IUPAC Name

5-methyl-1H-1,2,4-triazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3O2S/c1-2-5-3(7-6-2)10(4,8)9/h1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMYUNQRBGRKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 5-methyl-4H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group . The general reaction scheme is as follows:

5-Methyl-4H-1,2,4-triazole+Chlorosulfonic acid5-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride\text{5-Methyl-4H-1,2,4-triazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 5-Methyl-4H-1,2,4-triazole+Chlorosulfonic acid→5-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of solvents such as acetonitrile or dimethylformamide (DMF) can facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Triazole derivatives are known for their broad-spectrum antibacterial properties. Research indicates that compounds containing the triazole moiety can inhibit essential bacterial enzymes like DNA gyrase, making them potential candidates for developing new antibiotics .
  • Anticancer Potential : Some derivatives have shown promise in targeting cancer cells. For instance, studies have revealed that modifications to the triazole structure can enhance cytotoxicity against specific cancer cell lines .

Agrochemical Applications

In agrochemistry, this compound is utilized in the synthesis of herbicides and fungicides. Its ability to form covalent bonds with biological molecules allows for targeted action against pests while minimizing harm to non-target organisms .

Case Studies

Study Application Findings
Mioc et al. (2017)Anticancer5-Mercapto-1,2,4-triazoles showed significant anticarcinogenic activity against breast cancer cell lines .
Zhou et al. (2016)AntimicrobialTriazole derivatives demonstrated potent antibacterial effects against resistant strains .
El-Reedy & Soliman (2020)Anti-inflammatoryNovel triazolo–trizines exhibited enhanced anti-inflammatory properties compared to existing treatments .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Methyl vs. Propyl Groups : The methyl-substituted compound (181.59 g/mol) exhibits faster reaction kinetics in nucleophilic substitutions compared to its propyl-substituted analog (estimated 223.7 g/mol), as smaller alkyl groups reduce steric hindrance .
  • Cyclobutyl and Cyclopropyl Derivatives : The cyclobutyl-substituted compound (235.69 g/mol) offers a rigid, planar structure, which may enhance binding affinity in drug design compared to the cyclopropyl analog .
  • Trifluoromethyl Substituents : The trifluoromethyl group introduces strong electron-withdrawing effects, increasing the electrophilicity of the sulfonyl chloride group and improving resistance to enzymatic degradation .

Biological Activity

5-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant case studies.

  • Molecular Formula : C₇H₈ClN₃O₂S
  • Molecular Weight : Approximately 235.69 g/mol
  • Structure : The compound features a triazole ring with a methyl group at the 5-position and a sulfonyl chloride group at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes. The sulfonyl chloride group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins. This can lead to:

  • Enzyme Inhibition : The compound may inhibit essential enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
  • Antimicrobial Activity : Triazole derivatives are known for their broad-spectrum antibacterial properties, making this compound a candidate for antimicrobial applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains by disrupting their metabolic pathways. The presence of the triazole moiety is critical for this activity.

Cytotoxicity and Anticancer Potential

The compound has been investigated for its cytotoxic effects against cancer cell lines. In vitro studies suggest that it may exhibit selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial species:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that the compound has promising potential as an antimicrobial agent .

Cytotoxicity Studies

In another study focusing on cytotoxicity, this compound was tested against human fibroblast cells. The IC₅₀ values indicated low toxicity levels:

Cell Line IC₅₀ (µg/mL)
MRC-5 (human fibroblasts)>64
HeLa (cervical cancer)18.19

This suggests a favorable safety profile for potential therapeutic applications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclization of precursor thioethers followed by oxidative chlorination. For example, Lawesson’s reagent can facilitate cyclization of ethyl 2-oxoacetate derivatives to form thiazole intermediates, which are then oxidatively chlorinated using agents like SOCl₂ or Cl₂ gas under controlled conditions. Key intermediates include benzyl-protected sulfides (e.g., benzyl 5-phenyl-1,3-thiazol-4-yl sulfide), which are critical for ensuring regioselectivity during sulfonyl chloride formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups such as sulfonyl chloride (-SO₂Cl) stretching vibrations (~1350–1200 cm⁻¹) and triazole ring vibrations.
  • Elemental Analysis : Confirms stoichiometry, particularly for nitrogen and sulfur content.
  • HPLC/GC-MS : Validates purity and detects trace impurities, especially when synthesizing derivatives for bioactivity studies .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DCM, DMF) but hydrolyzes readily in aqueous or protic environments. For stability, store under inert atmosphere (N₂/Ar) at –20°C, avoiding moisture. Decomposition products (e.g., sulfonic acids) can be monitored via TLC or NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of sulfonyl chloride derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use statistical models to test variables like temperature (0–25°C), chlorination time (2–8 hrs), and molar ratios of oxidizing agents (e.g., Cl₂ vs. SOCl₂). Flow chemistry setups (e.g., microreactors) enhance reproducibility by minimizing exothermic side reactions .
  • Catalyst Screening : Evaluate Lewis acids (e.g., FeCl₃) to accelerate cyclization steps, as seen in analogous thiazole sulfonyl chloride syntheses .

Q. How can researchers resolve discrepancies in reported bioactivity data for sulfonamide derivatives of this compound?

  • Methodological Answer : Contradictions often arise from:

  • Cell Line Variability : Test derivatives across multiple cancer cell lines (e.g., NCI-60 panel) to identify structure-activity relationships (SARs).
  • Purity Thresholds : Ensure derivatives are >95% pure (via HPLC) to exclude confounding effects from byproducts.
  • Assay Conditions : Standardize protocols for cytotoxicity (e.g., MTT vs. ATP-based assays) and exposure times (24–72 hrs) .

Q. What strategies mitigate decomposition during functionalization reactions (e.g., amidation, alkylation)?

  • Methodological Answer :

  • In Situ Derivatization : React sulfonyl chloride directly with amines in anhydrous DMF at 0°C to minimize hydrolysis.
  • Protective Groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to stabilize reactive triazole nitrogen atoms during substitution reactions .

Q. How can computational methods predict reactivity patterns for novel derivatives?

  • Methodological Answer :

  • DFT Calculations : Model electrophilic substitution sites on the triazole ring using Gaussian or ORCA software. Focus on Fukui indices to identify nucleophilic hotspots.
  • Molecular Docking : Screen derivatives against target proteins (e.g., carbonic anhydrase IX) to prioritize synthesis of high-affinity candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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